7-Chlorobenzofuran-5-carbonitrile
Overview
Description
7-Chlorobenzofuran-5-carbonitrile is a useful research compound. Its molecular formula is C9H4ClNO and its molecular weight is 177.59 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific targets of these compounds can vary widely depending on their structure and functional groups.
Mode of Action
The mode of action of benzofuran derivatives can also vary greatly. For instance, some benzofuran derivatives may interact with cellular targets to inhibit their function, while others may act as agonists or antagonists at receptor sites .
Biochemical Pathways
Benzofuran derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the specific targets of the compound and the nature of its interaction with those targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of benzofuran derivatives can vary widely depending on their chemical structure. Some may be well absorbed and distributed throughout the body, while others may be rapidly metabolized and excreted .
Result of Action
The molecular and cellular effects of benzofuran derivatives can include changes in cell signaling, inhibition of cell growth, induction of apoptosis, and more .
Action Environment
The action, efficacy, and stability of benzofuran derivatives can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .
Properties
IUPAC Name |
7-chloro-1-benzofuran-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClNO/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWNDIUVRJWQNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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